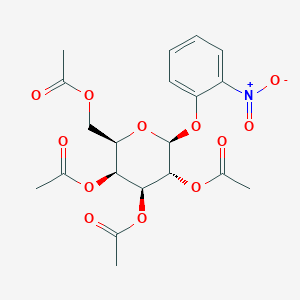

beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate

Descripción general

Descripción

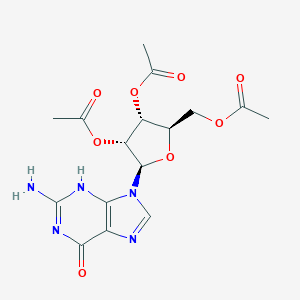

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate, is a compound used in various synthesis and analytical processes. While specific introductory details are scarce, it is involved in glycosylation reactions and is significant in carbohydrate chemistry studies.

Synthesis Analysis

The compound is synthesized through reactions involving beta-D-galactopyranoside derivatives. Methods involve isopropylidenation, selective benzoylation, and glycosidation reactions catalyzed by mercuric cyanide. Acetal migration and isomerization processes are critical in forming the desired sugar derivatives (Abbas, Barlow, & Matta, 1981; Matta, Rana, & Abbas, 1984).

Molecular Structure Analysis

Crystal structure and solid-state 13C NMR analysis have been conducted on similar nitrophenyl galactopyranosides. These studies provide insights into the conformation and molecular dynamics within the crystal structure, influencing the compound's reactivity and physical properties (Temeriusz et al., 2005).

Chemical Reactions and Properties

The compound participates in glycosylation reactions that are essential for synthesizing disaccharide derivatives. It is involved in reactions catalyzed by mercuric cyanide, leading to the formation of specific sugar derivatives. These processes are fundamental in carbohydrate chemistry and bioconjugate synthesis (Abbas, Barlow, & Matta, 1982).

Physical Properties Analysis

Physical properties such as crystal structure, solubility, and melting points are crucial for understanding the behavior of beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate. Although specific details are lacking in the provided literature, these properties typically depend on the compound's molecular structure and are significant in its application and handling.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and hydrolysis behavior, define the utility of beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate in synthetic and analytical chemistry. Its role as a substrate in enzymatic reactions and its interaction with other chemical entities underscore its importance in biochemical applications (Hwang & Scott, 1993).

Aplicaciones Científicas De Investigación

Enzymatic Activity and Gene Expression Visualization

PET Tracers for LacZ Gene Expression : A derivative of the chromogenic beta-galactosidase substrate was synthesized for potential use in visualizing LacZ gene expression via positron emission tomography (PET). Although the compounds showed higher uptake in beta-gal expressing cells, they were deemed unsuitable as LacZ reporter probes due to substantial leakage of the hydrolysis product from the cells, suggesting a need for further structural modifications for in vivo imaging probes (Celen et al., 2008).

Chemical Synthesis and Structural Analysis

Glycosylation and Acetal Migration Studies : Research on the synthesis of disaccharides involving beta-D-Galactopyranoside derivatives has provided insights into glycosylation processes and acetal migration. These studies have led to the synthesis of complex sugar molecules, offering a deeper understanding of carbohydrate chemistry and its implications for developing synthetic methodologies (Abbas et al., 1981).

Solid-State Analysis : The crystal structure and solid-state NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosides were conducted to understand the molecular configurations and interactions within the crystalline state. These studies highlight the significance of structural analysis in the context of carbohydrate chemistry and its applications (Temeriusz et al., 2005).

Enzymatic Synthesis of Disaccharides : The application of selectively acylated glycosides for the enzymatic synthesis of disaccharides demonstrates the utility of beta-D-Galactopyranoside derivatives in creating complex sugar structures through biological catalysts. This approach offers potential for the synthesis of bioactive glycosides with specific structural features (Simerská et al., 2008).

Biosensing Applications

Detection of Escherichia coli : Utilizing the enzymatic activity of beta-galactosidase from Escherichia coli, a boron-doped diamond biosensor was developed for the detection of E. coli contamination in foodstuffs. This method exploits the hydrolysis of o-nitrophenyl-beta-D-galactopyranose to detect E. coli efficiently, highlighting the practical applications of beta-D-Galactopyranoside derivatives in biosensing technologies (Majid et al., 2008).

Safety And Hazards

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Propiedades

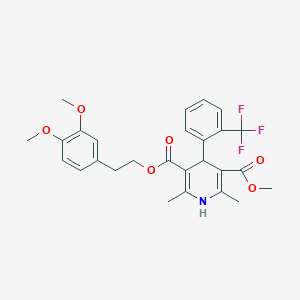

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJYBOOYGRDODX-LCWAXJCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate | |

CAS RN |

3053-17-6 | |

| Record name | beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)

![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)

![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)